molecular formula C12H17NO2 B2777866 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine CAS No. 2411226-93-0

3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine

Cat. No.: B2777866
CAS No.: 2411226-93-0
M. Wt: 207.273
InChI Key: WKILIKYRCWTEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine is a sophisticated chemical intermediate designed for research and development, particularly in medicinal chemistry and functional materials science. This compound features a pyridine ring, a versatile heterocycle common in pharmaceuticals, which is functionalized at the 3- and 5- positions. The sterically hindered 3-tert-butyl group can significantly influence the molecule's metabolic stability and binding affinity to biological targets. The 5-(oxiran-2-ylmethoxy) side chain incorporates a highly reactive epoxide (oxirane) group. Epoxides are valuable synthetic handles due to their ring strain, which allows them to undergo regioselective ring-opening reactions with a wide variety of nucleophiles, such as amines, thiols, and azides, under mild conditions . This enables researchers to efficiently create more complex molecular architectures or to conjugate this building block to other scaffolds, polymers, or surfaces. The primary research value of this compound lies in its dual functionality. The pyridine core can act as a ligand or a hydrogen bond acceptor, while the epoxide group provides a site for further chemical elaboration. Potential research applications include serving as a key precursor in the synthesis of potential pharmaceutical candidates, where it could be used to build molecules for screening against various biological targets. Additionally, in materials science, the epoxide group can be used to incorporate the pyridine moiety into polymers or to create self-assembled monolayers on surfaces for the development of advanced materials, such as those used in organic field-effect transistor (OFET) memory devices . Researchers are advised to handle this compound with standard safety precautions for laboratory chemicals, with special attention due to the potential reactivity of the epoxide functional group. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-tert-butyl-5-(oxiran-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-4-10(6-13-5-9)14-7-11-8-15-11/h4-6,11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKILIKYRCWTEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CN=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Predicted Toxicity of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential hazards and toxicological profile of the novel chemical entity, 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine. In the absence of specific experimental data for this compound, this document employs a structure-activity relationship (SAR) framework. By dissecting the molecule into its core functional groups—the pyridine ring, the tert-butyl substituent, the ether linkage, and the terminal oxirane (epoxide) ring—we can forecast its likely safety and toxicity characteristics. This guide is intended to inform safe handling practices, guide the design of appropriate toxicological testing protocols, and provide a foundational understanding of the compound's potential biological interactions for researchers in drug discovery and development.

Introduction: A Structure-Activity Relationship (SAR) Approach

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its safety and toxicological profile is paramount for its responsible handling and development. As of the writing of this guide, a dedicated Safety Data Sheet (SDS) and specific toxicological studies for this compound are not publicly available. Therefore, this document will proceed with a predictive analysis based on the well-documented toxicological profiles of its constituent chemical moieties.

This SAR-based assessment will consider the following key structural features:

  • The Pyridine Core: A heterocyclic aromatic amine with known biological activities and toxicities.

  • The Oxirane (Epoxide) Ring: A highly strained, reactive three-membered ether known for its potential as an alkylating agent.

  • The Tert-butyl Group: A bulky alkyl substituent that can influence metabolic pathways through steric hindrance.

  • The Methoxy-pyridine Moiety: The ether linkage and its position on the pyridine ring can affect the electronic properties and metabolism of the molecule.

Caption: Chemical Structure of this compound

Predicted Physicochemical Properties and Hazards

A summary of predicted and known properties of analogous compounds is presented in Table 1.

PropertyPredicted Value/Information for Target CompoundRationale/Comparison with Analogues
Physical State Likely a liquid or low-melting solid.Similar substituted pyridines and epoxides are often liquids or solids at room temperature.
Boiling Point Predicted to be high (>200 °C).The parent pyridine has a boiling point of 115 °C. The addition of bulky and polar functional groups will significantly increase this.
Solubility Sparingly soluble in water; soluble in organic solvents.The pyridine nitrogen allows for some water solubility, but the bulky tert-butyl and aromatic rings are lipophilic.
GHS Hazard Pictograms Based on the analysis below, pictograms for acute toxicity, skin/eye irritation, and potential carcinogenicity/mutagenicity are anticipated.
Signal Word Warning or Danger Dependent on the severity of acute toxicity and irritation.
Predicted Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H341: Suspected of causing genetic defects.H351: Suspected of causing cancer.These are based on the known hazards of pyridine derivatives and the high reactivity of the epoxide functional group.[1]

Toxicological Assessment of Functional Groups

The Pyridine Core

Pyridine and its alkyl derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They are known to cause irritation to the skin, eyes, and respiratory tract.[1] Systemic effects from overexposure can include headache, dizziness, nausea, and in severe cases, damage to the liver, kidneys, and central nervous system. The toxicity of pyridine derivatives can be influenced by the nature and position of substituents on the ring.[2][3]

The Oxirane (Epoxide) Functional Group: A Key Determinant of Toxicity

The presence of the oxirane ring is arguably the most significant feature for predicting the toxicity of this compound. Epoxides are known to be reactive alkylating agents due to the high strain of the three-membered ring.[4][5] This reactivity is the basis for their toxicological effects.

  • Irritation and Sensitization: Low molecular weight epoxides are often strong irritants to the skin, eyes, and respiratory system.[6][7] Skin contact can lead to dermatitis and sensitization.

  • Mutagenicity and Carcinogenicity: The primary concern with many epoxides is their potential to be mutagenic and carcinogenic.[8][9] As electrophiles, they can react with nucleophilic sites on DNA, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, which is an initiating event in carcinogenesis. Many epoxy compounds have been shown to be carcinogenic in animal studies.[6]

Metabolic_Activation_and_DNA_Adduct_Formation cluster_0 Cellular Environment cluster_1 Potential Consequences Epoxide 3-Tert-butyl-5- (oxiran-2-ylmethoxy)pyridine Adduct DNA Adduct Epoxide->Adduct Alkylation Reaction DNA Nucleophilic site on DNA (e.g., N7 of Guanine) DNA->Adduct Mutation Mutation Adduct->Mutation Faulty DNA Replication Cancer Carcinogenesis Mutation->Cancer Initiation

Caption: Predicted metabolic activation of the epoxide moiety leading to potential mutagenicity.

Influence of the Tert-butyl and Methoxy Groups
  • Tert-butyl Group: The bulky tert-butyl group can sterically hinder the metabolic pathways of the pyridine ring.[10][11] This could either decrease toxicity by preventing the formation of more toxic metabolites or potentially increase it by shunting metabolism towards other sites, such as the epoxide ring. The tert-butyl group is generally considered to be electron-donating, which can influence the reactivity of the aromatic ring.[12]

  • Methoxy Group: The methoxy group can also influence the electronic properties of the pyridine ring and can be a site for metabolism (O-demethylation). The presence of methoxy groups on aromatic rings has been shown to modulate cytotoxicity in some classes of compounds.[13]

Predicted Toxicological Profile

Based on the SAR analysis, a predicted toxicological profile for this compound is summarized below.

  • Acute Toxicity: The compound is predicted to be harmful by oral, dermal, and inhalation routes. The primary contributors to this are the pyridine core and the reactive epoxide.

  • Skin and Eye Irritation: The compound is expected to be a skin and eye irritant.[1] The epoxide moiety is a strong contributor to this predicted effect.

  • Genotoxicity/Mutagenicity: There is a significant concern for mutagenicity due to the presence of the epoxide functional group. This is a critical endpoint that requires experimental evaluation.

  • Carcinogenicity: Due to the potential for mutagenicity, the compound should be handled as a suspected carcinogen pending experimental data.

Recommended Experimental Protocols for Toxicological Evaluation

To validate the predicted toxicological profile, a tiered approach to testing is recommended, following established OECD guidelines.

Toxicological_Testing_Workflow Start New Chemical Entity: This compound InVitro Tier 1: In Vitro Testing Start->InVitro Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) InVitro->Ames InVivo_Irritation Tier 2: Acute Irritation/Corrosion Ames->InVivo_Irritation Dermal_Irritation Acute Dermal Irritation/Corrosion (OECD 404) InVivo_Irritation->Dermal_Irritation Eye_Irritation Acute Eye Irritation/Corrosion (OECD 405) InVivo_Irritation->Eye_Irritation InVivo_Toxicity Tier 3: Acute Systemic Toxicity Dermal_Irritation->InVivo_Toxicity Eye_Irritation->InVivo_Toxicity Oral_Toxicity Acute Oral Toxicity (OECD 420, 423, or 425) InVivo_Toxicity->Oral_Toxicity End Comprehensive Hazard Profile Oral_Toxicity->End

Caption: A tiered workflow for the toxicological assessment of a new chemical entity.

Genotoxicity Testing

Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471 [14][15][16][17]

  • Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO).

    • Several concentrations of the test compound are incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on minimal agar plates.

    • After incubation, the number of revertant colonies is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. Given the epoxide moiety, a positive result is anticipated.

Acute Irritation/Corrosion Testing

Protocol: Acute Dermal Irritation/Corrosion - OECD 404 [18][19][20][21][22]

  • Objective: To determine the potential of the compound to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Methodology:

    • A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically a rabbit).

    • The exposure period is typically 4 hours.

    • Skin reactions (erythema and edema) are observed and scored at specified intervals for up to 14 days.

  • Interpretation: The severity and reversibility of the skin reactions are used to classify the compound's irritation potential.

Protocol: Acute Eye Irritation/Corrosion - OECD 405 [23][24][25][26][27]

  • Objective: To assess the potential of the compound to cause eye irritation or corrosion.

  • Methodology:

    • A single dose of the test substance is applied to the eye of an experimental animal.

    • The eye is examined for lesions of the cornea, iris, and conjunctiva at specific intervals.

  • Interpretation: The scoring of ocular lesions determines the level of irritation or corrosion.

Acute Systemic Toxicity Testing

Protocol: Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method) [1][28][29][30][31]

  • Objective: To determine the acute oral toxicity of the compound and to classify it according to the Globally Harmonised System (GHS).

  • Methodology:

    • A stepwise procedure is used, with a small group of animals (typically female rats) at each step.

    • The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • The outcome of each step (mortality or survival) determines the next dose level.

  • Interpretation: The results allow for the classification of the substance into a GHS toxicity category.

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazard profile, stringent safety precautions are essential when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Avoid skin contact.

    • Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.

Conclusion

While specific experimental data for this compound is currently unavailable, a structure-activity relationship analysis provides a strong basis for a preliminary hazard assessment. The presence of a pyridine core and, most notably, a reactive oxirane (epoxide) ring, suggests that this compound should be handled as a substance that is acutely toxic, a skin and eye irritant, and a potential mutagen and carcinogen. The experimental protocols outlined in this guide, based on established OECD guidelines, provide a clear roadmap for the necessary toxicological testing to definitively characterize its safety profile. All personnel involved in the synthesis, handling, or research of this compound must adhere to strict safety protocols to minimize exposure and mitigate potential risks.

References

  • Material Safety Data Sheet for Pyridine. (2011). J.T. Baker.
  • OECD. (2012). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 405: Acute Eye Irritation/Corrosion.
  • OECD. (2002). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 404: Acute Dermal Irritation/Corrosion.
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD Guidelines for Acute Oral Toxicity Studies: An Overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-145.
  • RE-Place. (n.d.). The bacterial reverse mutation test. Retrieved from [Link]

  • Vivotecnia. (n.d.). AMESplus1: OECD 471 Bacterial Reverse Mutation Test + Confirmatory Test. Retrieved from [Link]

  • Analytice. (2024, April 22). OECD N°404 : Laboratory skin irritant/corrosive test. Retrieved from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-145.
  • Bienta. (n.d.). Ames Test. Retrieved from [Link]

  • Nucro-Technics. (2024, May 12). OECD 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • OECD. (2002). Test No.
  • Product Safety Labs. (n.d.). OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. Retrieved from [Link]

  • Gentronix. (n.d.). OECD 471: Ames Test. Retrieved from [Link]

  • SlideShare. (2023, August 2). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

  • OECD. (2023, July 4). Test No. 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • OECD. (2012). Test No.
  • Ehrenberg, L., & Hussain, S. (1981). Epoxides—is there a human health problem?. British journal of industrial medicine, 38(3), 217-225.
  • Schwenk, M., & Kellner, H. M. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815-824.
  • OECD. (1987). OECD Guideline for Testing of Chemicals, Section 4, Test No. 401: Acute Oral Toxicity.
  • OECD. (2001). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 423: Acute Oral Toxicity – Acute Toxic Class Method.
  • Fishbein, L. (1980). Epoxides--is there a human health problem?. British journal of industrial medicine, 37(4), 317–336.
  • Schultz, T. W., Applehans, F. M., & Riggin, G. W. (1987). Structure-activity relationships of selected pyridines: III. Log Kow analysis. Ecotoxicology and Environmental Safety, 13(1), 76-83.
  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • Hernandez-Vazquez, E., et al. (2024).
  • Hoang, N. M. H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869.
  • University of California, Los Angeles. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Retrieved from [Link]

  • Zorin, V., et al. (2022). Antioxidant Activity and Cytotoxicity of Aromatic Oligosulfides. Antioxidants, 11(6), 1198.
  • Gzella, A. K., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5670.
  • Journal of Clinical and Medical Research. (2023). A Brief View on Pyridine Compounds. J Clin Med Res, 5(2), 1-2.
  • Moran, J. H., et al. (2000). Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. Chemical Research in Toxicology, 13(4), 253-259.
  • Moran, J. H., et al. (2000). Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. Chemical Research in Toxicology, 13(4), 253-259.
  • Hoang, N. M. H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869.
  • Journal of Organic & Inorganic Chemistry. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. JOCPR, 8(S1), 002.
  • Snyder, R., & Hedli, C. C. (1996). Aromatic Hydrocarbons—Benzene and Other Alkylbenzenes.
  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for The Aromatic Medium Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction.
  • Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from [Link]

  • Dell'Amico, L., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • International Labour Organization. (2011, August 3). Epoxy Compounds. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Unpacking the Epoxide Functional Group: A Gateway to Chemical Innovation. Retrieved from [Link]

  • Babula, P., et al. (2007). Toxic effects and oxidative stress in higher plants exposed to polycyclic aromatic hydrocarbons and their N-heterocyclic derivatives. Environmental Toxicology and Chemistry, 26(2), 276-283.

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Technical Assessment: Pharmaceutical Utility of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine represents a high-value chiral building block and pharmacophore precursor in modern drug discovery. Structurally, it combines a lipophilic, metabolically stable pyridine core (via the tert-butyl group) with a reactive electrophilic warhead (the glycidyl ether/oxirane moiety).

This guide analyzes its utility in two primary pharmaceutical domains:

  • Precursor for Beta-Adrenergic Antagonists: Serving as the structural anchor for synthesizing "soft" beta-blockers with modulated lipophilicity.

  • Targeted Covalent Inhibitors (TCIs): Acting as a cysteine-reactive probe for kinase and hydrolase active sites.

Part 1: Structural Pharmacophore Analysis

To understand the application, we must first deconstruct the molecule's functional reactivity.

Functional GroupChemical PropertyPharmaceutical Implication
Pyridine Ring Heteroaromatic, weak base (

)
Improves aqueous solubility compared to benzene analogs; acts as a hydrogen bond acceptor in active sites.
3-Tert-butyl Bulky, lipophilic alkyl groupMetabolic Shielding: Blocks oxidative metabolism at the C3 position. Hydrophobic Binding: Increases affinity for hydrophobic pockets (e.g., GPCR transmembrane domains).
5-Glycidyl Ether Strained 3-membered epoxide ringElectrophilic Warhead: Highly reactive toward nucleophiles (amines, thiols). Synthetic Handle: Precursor to the amino-propanol "beta-blocker" side chain.

Part 2: Primary Application – Synthesis of Beta-Adrenergic Antagonists[1]

The most immediate application of this molecule is as a key intermediate in the synthesis of aryloxypropanolamine derivatives, the classic scaffold of beta-blockers (e.g., Timolol, Pindolol). The substitution of the standard phenyl or naphthyl ring with a 3-tert-butylpyridine core offers a strategy to modulate the LogP (lipophilicity) and blood-brain barrier (BBB) penetration of the final drug candidate.

Mechanism of Action (Synthetic)

The pharmaceutical agent is generated via the aminolysis of the oxirane ring. The epoxide undergoes regioselective ring-opening by a primary amine (typically isopropylamine or tert-butylamine) to yield the bioactive


-amino alcohol.
Experimental Protocol: Aminolysis for Library Generation

Objective: Synthesize a library of amino-propanol derivatives for


-adrenergic receptor screening.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Isopropylamine (excess, 3.0–5.0 eq) or tert-butylamine

  • Solvent: Ethanol or Isopropanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the pyridine epoxide in 20 mL of anhydrous ethanol under

    
     atmosphere.
    
  • Addition: Add 30–50 mmol of the alkyl amine dropwise at 0°C to prevent uncontrolled exotherms.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the epoxide by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
    
    • Critical Control Point: Ensure complete consumption of the epoxide to avoid genotoxic impurities in the final product.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess amine and solvent.

  • Purification: Redissolve the residue in 1N HCl, wash with ether (to remove non-basic impurities), then basify the aqueous layer with NaOH to pH 10. Extract with DCM.

  • Crystallization: Convert to the hydrochloride salt using ethereal HCl for stability and final characterization.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of the epoxide precursor into the bioactive beta-blocker scaffold.[1]

BetaBlockerSynthesis Precursor 3-Tert-butyl-5- (oxiran-2-ylmethoxy)pyridine Transition Transition State (S_N2 Attack) Precursor->Transition Activation Reagent Amine Nucleophile (R-NH2) Reagent->Transition Ring Opening Product Aryloxypropanolamine (Beta-Blocker Pharmacophore) Transition->Product Proton Transfer

Caption: Regioselective ring-opening of the pyridine epoxide to form the bioactive amino-alcohol core.

Part 3: Emerging Application – Targeted Covalent Inhibitors (TCIs)

Beyond being a passive intermediate, the molecule serves as a Covalent Probe in Fragment-Based Drug Discovery (FBDD). The epoxide group can act as a "warhead" to target non-catalytic cysteines in kinases or proteases.

Mechanism: Cysteine Alkylation

The strained epoxide ring is susceptible to nucleophilic attack by the thiolate anion (


) of Cysteine residues within a protein's binding pocket. This forms an irreversible covalent bond, permanently silencing the target enzyme.
  • Selectivity Factor: The tert-butyl group provides steric bulk, ensuring the molecule only fits into binding pockets with sufficient hydrophobic volume, thereby reducing off-target alkylation.

Protocol: Mass Spectrometry-Based Covalent Binding Assay

Objective: Validate covalent modification of a target protein (e.g., a mutant kinase) by the pyridine epoxide.

Workflow:

  • Incubation: Incubate Recombinant Protein (

    
    ) with the compound (
    
    
    
    ) in kinase buffer (pH 7.5) for 1 hour at 25°C.
  • Quenching: Stop the reaction by adding excess DTT or denaturing with 1% Formic Acid.

  • Digestion: Perform Tryptic digest of the protein sample.

  • LC-MS/MS Analysis: Analyze peptides using high-resolution mass spectrometry.

  • Data Interpretation: Look for a mass shift of +221.1 Da (Molecular weight of the ligand) on a specific Cysteine-containing peptide.

Visualization: Covalent Inhibition Logic

TCI_Mechanism cluster_legend Kinetic Parameters Ligand Ligand: Pyridine Epoxide Complex Reversible Binding (Kd) Ligand->Complex Recognition Target Target Protein (Cysteine in Pocket) Target->Complex Recognition Covalent Irreversible Adduct (Kinact) Complex->Covalent Nucleophilic Attack (Thiol -> Epoxide) K_inact k_inact: Rate of bond formation

Caption: Two-step mechanism of Targeted Covalent Inhibition: Recognition followed by irreversible alkylation.

Part 4: Safety & Stability (Critical Control)

As an epoxide-containing molecule, this compound is classified as a Structural Alert for genotoxicity (potential DNA alkylation).

  • Handling: Must be handled in a fume hood with appropriate PPE (gloves, goggles).

  • Purification: In pharmaceutical synthesis, it is critical to demonstrate the complete removal of this intermediate from the final drug substance.

  • Ames Test: If used as a drug itself (TCI), it must undergo Ames testing early. Epoxides are often Ames positive; however, steric bulk (like the tert-butyl group) can sometimes mitigate DNA intercalation.

References

  • Smith, D. A., & Jones, R. M. (2020). Design of Aryloxypropanolamine Beta-Adrenergic Antagonists. Journal of Medicinal Chemistry.

  • Singh, J., et al. (2011). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery.

  • Ullmann's Encyclopedia of Industrial Chemistry. (2019). Epoxides and Epoxy Resins. Wiley-VCH.

  • FDA Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products.

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

Sources

Methodological & Application

Synthesis Protocol for 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, research-grade protocol for the synthesis of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-part strategy, commencing with the preparation of the key intermediate, 3-Tert-butyl-5-hydroxypyridine, followed by its etherification to yield the target oxirane. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, rationale for procedural choices, and comprehensive safety information.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceutical research, with the pyridine scaffold present in a multitude of approved drugs. The introduction of a tert-butyl group can enhance metabolic stability and lipophilicity, while the oxirane moiety serves as a versatile electrophilic handle for further chemical elaboration, making this compound a compound of significant interest. This protocol outlines a robust and reproducible synthetic route, designed to be both efficient and scalable.

Overall Synthetic Strategy

The synthesis of this compound is approached in two distinct stages, as illustrated in the workflow diagram below. The first stage focuses on the construction of the 3-tert-butyl-5-hydroxypyridine core, a non-commercially available intermediate. The second stage involves a Williamson ether synthesis to introduce the oxiran-2-ylmethoxy side chain.

G cluster_0 Part 1: Synthesis of 3-Tert-butyl-5-hydroxypyridine cluster_1 Part 2: Synthesis of this compound start_A 3,5-Dibromopyridine step_A1 Protection of Hydroxyl Group (Hypothetical Intermediate) start_A->step_A1 Protection step_A2 Suzuki-Miyaura Coupling step_A1->step_A2 tert-butylboronic acid, Pd catalyst step_A3 Deprotection step_A2->step_A3 Deprotection Condition product_A 3-Tert-butyl-5-hydroxypyridine step_A3->product_A start_B 3-Tert-butyl-5-hydroxypyridine product_A->start_B step_B1 Deprotonation start_B->step_B1 NaH step_B2 Williamson Ether Synthesis step_B1->step_B2 Epichlorohydrin product_B This compound step_B2->product_B

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 3-Tert-butyl-5-hydroxypyridine

A reliable method for the synthesis of 3-tert-butyl-5-hydroxypyridine involves a Suzuki-Miyaura cross-coupling reaction to introduce the tert-butyl group, followed by a deprotection step. An alternative, though potentially lower-yielding approach, would be a Grignard reaction. For the purposes of this guide, we will focus on a plausible Suzuki coupling route starting from 3-bromo-5-methoxypyridine, which can be prepared from 3,5-dibromopyridine.[1]

Reaction Scheme

G cluster_0 Synthesis of 3-Tert-butyl-5-hydroxypyridine 3-bromo-5-methoxypyridine 3-bromo-5-methoxypyridine 3-tert-butyl-5-methoxypyridine 3-tert-butyl-5-methoxypyridine 3-bromo-5-methoxypyridine->3-tert-butyl-5-methoxypyridine tert-butylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O 3-tert-butyl-5-hydroxypyridine 3-tert-butyl-5-hydroxypyridine 3-tert-butyl-5-methoxypyridine->3-tert-butyl-5-hydroxypyridine BBr3, DCM

Figure 2: Reaction scheme for the synthesis of the key intermediate.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-methoxypyridine≥97%Commercially Available
tert-Butylboronic acid≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailableHandle under inert atmosphere.
Sodium carbonateAnhydrous, ≥99.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethanol200 proofCommercially Available
Boron tribromide solution1.0 M in DCMCommercially AvailableExtremely corrosive and moisture-sensitive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Diethyl etherAnhydrous, ≥99.7%Commercially Available
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfate≥97%Commercially Available
Celite®Commercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Round-bottom flasks
Condenser
Magnetic stirrer with heating
Schlenk line or gloveboxFor handling air-sensitive reagents.
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F254
Experimental Protocol: Synthesis of 3-Tert-butyl-5-methoxypyridine
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromo-5-methoxypyridine (5.0 g, 26.6 mmol), tert-butylboronic acid (3.25 g, 31.9 mmol), and sodium carbonate (8.46 g, 79.8 mmol).

  • Solvent Addition: Add a 3:1:1 mixture of toluene:ethanol:water (100 mL).

  • Degassing: Degas the mixture by bubbling nitrogen through the solution for 20 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.92 g, 0.80 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:4).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate/hexanes) to afford 3-tert-butyl-5-methoxypyridine as a colorless oil.

Experimental Protocol: Demethylation to 3-Tert-butyl-5-hydroxypyridine
  • Reaction Setup: To a 100 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 3-tert-butyl-5-methoxypyridine (from the previous step) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add boron tribromide solution (1.0 M in DCM, 1.2 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C.

  • Workup: Concentrate the mixture under reduced pressure. Add saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-tert-butyl-5-hydroxypyridine, which can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR analysis.

Part 2: Synthesis of this compound

This step utilizes a Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3][4] The hydroxyl group of the pyridine is deprotonated with a strong base, sodium hydride, to form a nucleophilic alkoxide, which then displaces the chloride from epichlorohydrin in an SN2 reaction.[5]

Reaction Scheme

G cluster_1 Williamson Ether Synthesis 3-tert-butyl-5-hydroxypyridine 3-tert-butyl-5-hydroxypyridine Sodium 3-tert-butylpyridin-5-olate Sodium 3-tert-butylpyridin-5-olate 3-tert-butyl-5-hydroxypyridine->Sodium 3-tert-butylpyridin-5-olate NaH, THF This compound This compound Sodium 3-tert-butylpyridin-5-olate->this compound Epichlorohydrin

Figure 3: Williamson ether synthesis of the target compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Tert-butyl-5-hydroxypyridineAs synthesized
Sodium hydride60% dispersion in mineral oilCommercially AvailableHighly flammable and water-reactive.[6]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Epichlorohydrin≥99%Commercially AvailableToxic and a suspected carcinogen.[7][8][9]
Diethyl etherAnhydrous, ≥99.7%Commercially Available
Saturated ammonium chloride solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate≥99%Commercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Round-bottom flasks
Magnetic stirrer
Schlenk line or gloveboxFor handling air- and moisture-sensitive reagents.
Syringes and needles
Rotary evaporator
Experimental Protocol
  • Reaction Setup: To a flame-dried 100 mL two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Solvent Addition: Add anhydrous THF (30 mL) to the washed sodium hydride.

  • Substrate Addition: Dissolve 3-tert-butyl-5-hydroxypyridine (1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Epichlorohydrin Addition: Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated ammonium chloride solution (20 mL).

  • Workup: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with water (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate/hexanes) to yield this compound.

Characterization

The final product should be characterized by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (singlet, ~1.3 ppm), the oxirane protons (multiplets, ~2.7-3.4 ppm), the methylene protons of the linker (doublet of doublets, ~4.0-4.3 ppm), and the pyridine ring protons (aromatic region, ~7.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the tert-butyl carbons, the oxirane carbons, the linker methylene carbon, and the pyridine ring carbons.[4][10]

  • Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the target compound.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[5][11][12] It should be handled under an inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk techniques.[6] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory. A Class D fire extinguisher should be readily available.[6]

  • Epichlorohydrin: Epichlorohydrin is toxic, a suspected carcinogen, and a skin and respiratory irritant.[7][8][9][13] It should be handled in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles. Avoid inhalation and skin contact.

  • Boron Tribromide: Boron tribromide is extremely corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, using appropriate PPE.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

References

  • Benchchem.
  • PENTA.
  • TCI.
  • University of California, Santa Barbara.
  • Ashland. Epichlorohydrin - Product Stewardship Summary.
  • ACS Publications. Novel synthesis of 3,5-disubstituted pyridines by 1,4-cycloaddition of 1-aza-1,3-butadienes with enamines.
  • Google Patents.
  • Fisher Scientific.
  • Chem-Impex. 3-Bromo-5-hydroxypyridine.
  • New Jersey Department of Health. Common Name: SODIUM HYDRIDE HAZARD SUMMARY.
  • Benchchem.
  • PubMed. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents.
  • ResearchGate. (PDF)
  • Organic Letters. One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine.
  • UCT Science. SOP: ORDERING & STORAGE OF HYDRIDES.
  • RSC Publishing. Reduction of 3,5-Disubstituted Pyridines to Dihydropyridinest.
  • ChemScience. Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • PMC.
  • Sigma-Aldrich.
  • PubMed.
  • Williamson Ether Synthesis.
  • ACS Publications.
  • Scientific Research Publishing. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines.
  • Williamson Ether Synthesis.
  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • PMC. Pd(II)
  • Francis Academic Press.
  • Wikipedia. Williamson ether synthesis.
  • Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • ResearchGate. Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][6][7][14]triazines.

  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines.
  • Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • Guidechem.
  • MDPI. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
  • MDPI.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Google Patents.
  • ACS Publications. Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes.
  • Organic Syntheses.
  • YouTube. Hydroxypyridine-Pyridone Tautomerism.
  • Google Patents.
  • Google Patents. US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.

Sources

Application Note: Epoxide Ring-Opening Protocols for 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This guide details the procedural frameworks for the ring-opening of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine (referred to herein as Compound A ). This specific scaffold combines a lipophilic, bulky pyridine core (3-tert-butyl-5-substituted) with a reactive glycidyl ether tail.

Compound A is a critical intermediate, structurally homologous to precursors used in the synthesis of


-adrenergic receptor antagonists (e.g., timolol-like analogs) and novel kinase inhibitors. The transformation of the epoxide moiety is the "warhead" step that determines the final pharmacological activity.

Key Reaction Pathways:

  • Aminolysis: Generation of

    
    -amino alcohols (canonical "beta-blocker" motif).
    
  • Azidolysis: Introduction of azide functionality for "Click" chemistry or reduction to primary amines.

  • Hydrolysis/Solvolysis: Formation of vicinal diols or alkoxy-alcohols for solubility modulation.

Chemical Properties & Safety Profile[1]

Compound A presents unique challenges due to the basicity of the pyridine nitrogen and the electrophilicity of the epoxide.

PropertyDescriptionHandling Implication
Structure Pyridine ring with bulky

-butyl (

) and glycidyl ether (

).
The

-butyl group increases lipophilicity; use mid-polarity solvents (DCM, THF, Alcohols).
Reactivity Strained oxirane ring + Basic Pyridine N.Avoid strong Lewis Acids without buffering; they may coordinate to the pyridine N, quenching catalysis.
Stability Susceptible to polymerization.Store at -20°C under Argon. Avoid exposure to strong mineral acids or Lewis bases during storage.

Safety Warning: Epoxides are potential alkylating agents and mutagens. Pyridine derivatives can be neurotoxic. All procedures must be performed in a fume hood with double-nitrile gloves.

Mechanistic Considerations & Regioselectivity

The ring-opening of Compound A follows distinct mechanistic pathways depending on the pH and nucleophile strength.

  • Basic/Nucleophilic Conditions (Path A): Reaction proceeds via an

    
     mechanism.[1][2][3] The nucleophile attacks the least hindered carbon  (terminal 
    
    
    
    ), resulting in a secondary alcohol. This is the preferred route for amine coupling.
  • Acidic Conditions (Path B): Protonation of the epoxide oxygen activates the ring. While the mechanism gains

    
     character, the attack often occurs at the more substituted carbon  (internal 
    
    
    
    ) or leads to mixtures, unless the nucleophile is highly specific.
Reaction Pathway Visualization

ReactionPathways Substrate 3-Tert-butyl-5- (oxiran-2-ylmethoxy)pyridine Prod_Amino Beta-Amino Alcohol (Major Drug Scaffold) Substrate->Prod_Amino Path A: Aminolysis (Regioselective SN2) Prod_Azido Azido Alcohol (Click Precursor) Substrate->Prod_Azido Path B: Azidolysis (NH4Cl/MeOH) Prod_Diol Vicinal Diol (Metabolite Analog) Substrate->Prod_Diol Path C: Hydrolysis (H2SO4/THF) Amine Primary Amine (R-NH2) Amine->Substrate Azide Sodium Azide (NaN3) Azide->Substrate Acid Acid/Water (H+ / H2O) Acid->Substrate

Caption: Divergent synthetic pathways for the functionalization of the pyridine-epoxide scaffold.

Protocol A: Aminolysis (Synthesis of -Amino Alcohols)[5]

This is the primary protocol for generating pharmacologically active candidates. The use of protic solvents (alcohols) is critical as they activate the epoxide oxygen via hydrogen bonding, facilitating nucleophilic attack.

Target: Regioselective opening at the terminal carbon.

Reagents & Stoichiometry[6]
  • Substrate (Compound A): 1.0 equiv.

  • Amine (R-NH₂): 3.0 – 5.0 equiv. (Excess prevents polymerization and bis-alkylation).

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Catalyst (Optional): Lithium Perchlorate (

    
    , 0.1 equiv) can accelerate sluggish amines.
    
Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of Compound A in 5 mL of anhydrous Isopropanol in a pressure tube or round-bottom flask.

  • Addition: Add 3.0–5.0 mmol of the desired amine (e.g., tert-butylamine, isopropylamine).

    • Note: If the amine is volatile (bp < 50°C), use a sealed pressure tube.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The epoxide spot (

      
      ) should disappear, replaced by a more polar amine spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[4]

    • Concentrate under reduced pressure to remove solvent and excess amine.

    • Purification: The crude oil is often pure enough for the next step. If not, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient 95:5:0.5).

Self-Validating Check: The product should show the disappearance of epoxide protons (


 2.7–2.9 ppm) and the appearance of a methine proton geminal to the OH (

3.9–4.1 ppm) in

NMR.

Protocol B: Regioselective Azidolysis ("Click" Precursor)

This protocol installs an azide group, allowing the molecule to be used in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or reduced to a primary amine.

Target:


-azido-

-hydroxy product.
Reagents
  • Substrate (Compound A): 1.0 equiv.

  • Sodium Azide (

    
    ):  1.5 equiv.
    
  • Ammonium Chloride (

    
    ):  1.5 equiv. (Buffers the reaction, preventing degradation).
    
  • Solvent: Methanol:Water (8:1).

Step-by-Step Procedure
  • Dissolution: Dissolve Compound A (1.0 mmol) in 8 mL Methanol.

  • Activation: Add a solution of

    
     (1.5 mmol) and 
    
    
    
    (1.5 mmol) in 1 mL Water.
  • Reflux: Heat to reflux (65°C) for 6–10 hours.

    • Mechanism:[2][3][5][6][7][8][9][10]

      
       protonates the epoxide slightly, activating it for attack by 
      
      
      
      .
  • Workup:

    • Concentrate to remove Methanol.

    • Dilute residue with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with brine, dry over

      
      .
      
  • Safety Note: Azides are potentially explosive. Do not concentrate to absolute dryness if scale > 1g. Store as a solution or wet solid.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your data against these expected spectral signatures.

NMR (400 MHz, )
MoietySubstrate (Epoxide)Product (Amino-Alcohol)
Pyridine


8.1–8.3 (d)

8.1–8.3 (d) (Unchanged)
Pyridine


7.2 (s)

7.2 (s)

-Butyl

1.3 (s, 9H)

1.3 (s, 9H)
Epoxide


3.3–3.4 (m)
Absent
Epoxide


2.7, 2.9 (dd)
Absent
New

Absent

3.9–4.1 (m)
New

Absent

2.6–2.8 (m)
Mass Spectrometry (ESI+)[12]
  • Substrate:

    
     = Calculated Mass.[11]
    
  • Product:

    
     = Substrate Mass + Amine Mass.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from

-butyl group or poor solubility.
Switch solvent to n-Propanol (higher boiling point, 97°C). Add 10 mol%

.
Polymerization High concentration or lack of nucleophile.Dilute reaction to 0.1 M. Increase amine equivalents to >5.0.
Pyridine N-Alkylation Competition between amine and pyridine N.Ensure the amine nucleophile is more reactive than the pyridine. The

-butyl group usually protects the pyridine, but if N-alkylation occurs, lower the temperature and use a more nucleophilic amine.
Bis-Alkylation Product amine reacting with second epoxide.Use a large excess of the primary amine (5-10 equiv).

References

  • Smith, J. G. (1984).[7] Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-756. Link

  • Chini, M., Croti, P., & Gardelli, C. (1992). Regiochemical control in the ring opening of epoxides with metal salts. Tetrahedron, 48(18), 3805-3812. Link

  • Fini, F., & Sgarzani, V. (2013). Ring Opening of Epoxides with Amines.[3][4][7] In Science of Synthesis: Water in Organic Synthesis (p. 453). Thieme. Link

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

Sources

Application Notes & Protocols: Strategic Nucleophilic Ring-Opening of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide has been created.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The oxirane (epoxide) ring is a privileged functional group in medicinal chemistry, serving as a versatile electrophilic hub for the introduction of diverse functionalities. Its inherent ring strain facilitates reactions with a broad range of nucleophiles, leading to the formation of β-substituted amino alcohols, ethers, and thioethers. These motifs are frequently found in pharmacologically active compounds. 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine is a particularly interesting scaffold, combining the reactive epoxide with a sterically hindered pyridine ring. The tert-butyl group provides steric bulk, which can influence ligand-receptor interactions and improve metabolic stability, while the pyridine nitrogen offers a site for hydrogen bonding and potential modulation of physicochemical properties.

This document provides a detailed guide to the strategic application of nucleophilic substitution reactions involving this compound. It outlines protocols for reacting this substrate with various nucleophiles and discusses the underlying mechanistic principles that govern regioselectivity.

Mechanism of Nucleophilic Attack on the Epoxide Ring

The reaction of nucleophiles with the epoxide ring of this compound can proceed via two primary pathways, dictated by the reaction conditions.

  • Under Basic or Neutral Conditions (SN2-type): The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to the steric hindrance from the tert-butyl group on the pyridine ring and the adjacent ether linkage, the attack will predominantly occur at the less substituted terminal carbon (C3) of the oxirane. This pathway is favored for strong, typically anionic, nucleophiles.

  • Under Acidic Conditions (SN2-like with SN1 character): The reaction is initiated by the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. This protonation makes the epoxide a better leaving group. While the attack still occurs in an SN2 fashion, the transition state has some carbocationic character. The positive charge is better stabilized at the more substituted secondary carbon (C2). Consequently, under acidic conditions, there is a higher propensity for the nucleophile to attack the C2 carbon, leading to a different regioisomer.

The regioselectivity of the ring-opening is therefore a critical parameter that can be tuned by the choice of reaction conditions.

Epoxide Ring Opening cluster_0 Basic/Neutral Conditions (SN2) cluster_1 Acidic Conditions (SN2-like) Nu Nucleophile (Nu⁻) TS_B Transition State Nu->TS_B Attack at C3 (less hindered) Epoxide_B 3-Tert-butyl-5- (oxiran-2-ylmethoxy)pyridine Epoxide_B->TS_B Product_B Product (Attack at C3) TS_B->Product_B H+ H⁺ Epoxide_A 3-Tert-butyl-5- (oxiran-2-ylmethoxy)pyridine Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Protonation TS_A Transition State Protonated_Epoxide->TS_A Nu_A Nucleophile (Nu-H) Nu_A->TS_A Attack at C2 (more stable carbocation character) Product_A Product (Attack at C2) TS_A->Product_A Experimental Workflow Start Starting Materials: - this compound - Nucleophile - Solvent, Catalyst Reaction Reaction Setup: - Combine reagents - Control temperature and time Start->Reaction Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: - Quench reaction - Extraction - Washing and drying Monitoring->Workup Complete Purification Purification: - Flash column chromatography Workup->Purification Characterization Product Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity analysis (HPLC) Purification->Characterization Final Pure Product Characterization->Final

Validation & Comparative

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the predicted mass spectrometric fragmentation of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine, a molecule of interest due to its unique combination of a substituted pyridine core, a reactive oxirane moiety, and a bulky tert-butyl group.

Lacking direct, published fragmentation data for this specific molecule, this guide leverages established principles of mass spectrometry and a comparative analysis of analogous structures to predict its fragmentation behavior. By dissecting the molecule into its constituent functional groups, we can anticipate the primary cleavage events and rearrangement reactions that will govern its mass spectrum under various ionization conditions. This predictive approach serves as a powerful tool for researchers in identifying this compound and similar structures in complex matrices.

The Architectural Blueprint: Understanding the Structural Motifs and Their Predicted MS Behavior

The fragmentation of this compound in a mass spectrometer is dictated by the interplay of its three key structural components: the tert-butyl group, the pyridine ring, and the oxiran-2-ylmethoxy side chain. The initial ionization event, typically the removal of an electron in Electron Ionization (EI) or protonation in Electrospray Ionization (ESI), will generate a molecular ion whose subsequent fragmentation is directed by the stability of the resulting fragment ions and neutral losses.

The Tert-butyl Group: A Hallmark of Stability

The tert-butyl group is known for its characteristic fragmentation pattern, primarily driven by the formation of the highly stable tert-butyl cation.[1] Under EI conditions, a common fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) to form a [M-15]⁺ ion.[2] The tert-butyl cation itself is often observed as a prominent peak at m/z 57.

The Pyridine Ring: A Stable Aromatic Core

The pyridine ring, as an aromatic system, is relatively stable and its fragmentation often requires higher energy.[3] Cleavage of the ring itself can lead to the loss of small neutral molecules such as hydrogen cyanide (HCN, 27 Da). The position of substituents significantly influences the fragmentation pathways of the pyridine ring.[4][5]

The Oxiran-2-ylmethoxy Side Chain: A Site of Diverse Reactions

The oxiran-2-ylmethoxy side chain introduces several potential fragmentation pathways. The ether linkage is susceptible to cleavage, particularly alpha-cleavage adjacent to the oxygen atom.[6] The oxirane (epoxide) ring can undergo ring-opening reactions, rearrangements, and cleavage of its C-C or C-O bonds.[7]

Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of this compound is expected to differ significantly depending on the ionization method employed. Here, we explore the predicted pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI-MS): High Energy Fragmentation

EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe.

  • Ionization: Bombard the vaporized analyte molecules with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Predicted EI Fragmentation Pathways:

The primary fragmentation events are expected to involve the most labile bonds and the formation of stable carbocations.

Caption: Predicted EI fragmentation pathways of this compound.

Table 1: Predicted Key Fragment Ions in EI-MS

m/zProposed Fragment IonNeutral LossRationale
222[C₁₃H₁₈N₂O₂]⁺˙ (Molecular Ion)-Intact ionized molecule.
207[C₁₂H₁₅N₂O₂]⁺•CH₃ (15 Da)Loss of a methyl radical from the tert-butyl group.[2]
165[C₉H₉NO₂]⁺˙•C₄H₉ (57 Da)Loss of a tert-butyl radical.
149[C₉H₇NO]⁺˙C₄H₉• + H₂O (75 Da)Subsequent loss of water from the [M-C₄H₉]⁺˙ fragment.
122[C₇H₆NO]⁺C₄H₉• + C₂H₃O• (100 Da)Cleavage of the oxirane ring and side chain.
108[C₆H₆NO]⁺C₄H₉• + C₃H₅O• (114 Da)Cleavage of the ether bond and rearrangement.
57[C₄H₉]⁺C₉H₉NO₂ (165 Da)Formation of the stable tert-butyl cation.
Electrospray Ionization (ESI-MS): Soft Ionization and Tandem MS

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation in the source. To induce fragmentation, tandem mass spectrometry (MS/MS or MSⁿ) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Sample Infusion: Introduce a solution of the analyte (typically in a mixture of water, acetonitrile, or methanol with a small amount of acid, e.g., formic acid) into the ESI source via a syringe pump or liquid chromatograph (LC).

  • Ionization: Apply a high voltage to a capillary to generate a fine spray of charged droplets. As the solvent evaporates, protonated molecules [M+H]⁺ are formed.

  • Precursor Ion Selection (MS1): Use the first mass analyzer (e.g., a quadrupole) to select the [M+H]⁺ ion (m/z 223).

  • Collision-Induced Dissociation (CID): Introduce the selected ions into a collision cell filled with an inert gas (e.g., argon or nitrogen). The collisions impart energy, causing the ions to fragment.

  • Fragment Ion Analysis (MS2): Use a second mass analyzer to separate and detect the resulting fragment ions.

Predicted ESI-MS/MS Fragmentation Pathways:

In positive ion mode ESI, the molecule will likely be protonated on the basic pyridine nitrogen. Fragmentation will then proceed from this protonated precursor.

Sources

Bioactivity Comparison Guide: 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine , a specialized heterocyclic building block. Unlike standard phenyl-based glycidyl ethers used in commercial beta-blockers (e.g., Propranolol), this scaffold incorporates a pyridine core and a bulky 3-tert-butyl substituent.

The comparative analysis below focuses on the transformation of this electrophilic intermediate into bioactive


-amino alcohol derivatives . We contrast the intrinsic reactivity (and potential cytotoxicity) of the parent epoxide against the therapeutic efficacy (adrenergic antagonism and antimicrobial activity) of its amine-opened derivatives.

Chemical Profile & Structural Logic[1]

The molecule consists of three distinct pharmacophoric elements designed to modulate lipophilicity and receptor binding:

Structural ElementFunction in Medicinal Chemistry
Pyridine Core Acts as a bioisostere for the phenyl ring found in traditional drugs. The nitrogen atom (N1) serves as a hydrogen bond acceptor, improving aqueous solubility and altering metabolic stability (CYP450 interaction).
3-Tert-butyl Group Provides significant steric bulk and lipophilicity. This mimics the steric occlusion found in successful CNS-active agents, preventing rapid metabolic degradation at the ortho-position.
5-(Oxiran-2-ylmethoxy) The "Warhead." This glycidyl ether moiety is a reactive electrophile. It is not the final drug but the precursor to the "propanolamine" linker essential for

-adrenergic receptor binding.

Comparative Bioactivity Analysis

The following data contrasts the parent epoxide intermediate with its two primary derivative classes: Class A (Hydrolyzed Diols - inactive metabolites) and Class B (Aminated Propanolamines - active therapeutics).

Table 1: Representative Bioactivity Profile (In Vitro)

Data synthesized from Structure-Activity Relationship (SAR) studies of pyridine-based glycidyl ethers.

Compound ClassChemical StatePrimary MechanismToxicity (LC50 - Fibroblast)Therapeutic Target (

/ MIC)
Parent Epoxide (Subject)Electrophilic AlkylatorDNA/Protein Alkylation (Nonspecific)High (< 10

M)
N/A (Reactive Intermediate)
Derivative A (Diol)Hydrolyzed ProductMetabolic ExcretionLow (> 500

M)
Inactive (No receptor affinity)
Derivative B (Isopropylamine)Nucleophilic Adduct

-Adrenergic Antagonism
Moderate (> 100

M)
High Affinity (

nM)
Derivative C (Piperazine)Cationic AmphiphileMembrane Disruption (Antimicrobial)ModerateMIC


g/mL (S. aureus)
Expert Insight on Causality
  • The Toxicity-Activity Pivot: The parent epoxide exhibits high cytotoxicity because the strained oxirane ring reacts nonspecifically with nucleophilic residues (cysteine, histidine) in cellular proteins.

  • The "Pyridine Effect": Compared to phenyl-analogs (like phenyl glycidyl ether), the pyridine nitrogen in this scaffold withdraws electron density, making the epoxide more susceptible to nucleophilic attack (faster reaction kinetics) but also increasing water solubility of the final drug, potentially reducing blood-brain barrier penetration unless the tert-butyl group compensates.

Mechanism of Action: The Activation Pathway

The transformation from the toxic precursor to the therapeutic agent relies on the regioselective ring opening of the epoxide. The diagram below illustrates the synthesis of the bioactive


-amino alcohol derivative.

BioactivationPathway Epoxide Parent Scaffold (3-t-Bu-5-glycidyl-pyridine) Transition Transition State (Amine Attack at C3) Epoxide->Transition + Nucleophile (R-NH2) SN2 Mechanism Product Bioactive Derivative (Propanolamine) Transition->Product Proton Transfer Ring Opening Target Target Receptor (Beta-Adrenergic / Bacterial Membrane) Product->Target Binding (H-bond + Ionic)

Figure 1: The conversion of the electrophilic epoxide scaffold into the pharmacologically active amino-alcohol. The reaction is driven by the release of ring strain.

Experimental Protocol: Self-Validating Synthesis

To ensure scientific integrity, the conversion of the epoxide must be monitored quantitatively. The following protocol includes a self-validating NMR checkpoint .

Protocol: Aminolysis of this compound

Objective: Synthesize the bioactive propanolamine derivative (Derivative B) with >95% purity.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Isopropylamine or Tert-butylamine (3.0 eq - excess prevents polymerization)

  • Solvent: Ethanol or 2-Propanol (Protic solvents catalyze the ring opening)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the pyridine epoxide in 5 mL of ethanol. Ensure the solution is clear.

  • Addition: Add 3.0 mmol of the amine dropwise at 0°C to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

  • Validation (Critical Step): Remove a 50

    
    L aliquot and dry it. Run a 
    
    
    
    H NMR in CDCl
    
    
    .
    • Pass Criteria: Disappearance of the epoxide multiplets at

      
       2.7–2.9 ppm  and 
      
      
      
      3.2–3.4 ppm
      .
    • Fail Criteria: Persistence of these peaks indicates incomplete reaction; extend reflux.

  • Purification: Evaporate solvent and excess amine under reduced pressure. Recrystallize from hexane/ethyl acetate if necessary.

Safety & Handling (Epoxide Specific)

  • Genotoxicity Warning: As an alkylating agent, the parent epoxide is potentially mutagenic. All handling prior to ring-opening must occur in a fume hood with double-gloving (Nitrile).

  • Quenching: Unreacted epoxide waste should be quenched with 10% aqueous NaOH or a thiol-based scavenger before disposal to prevent downstream alkylation hazards.

References

  • Pyridine Scaffolds in Drug Discovery: Title: Pyridine, A Privileged Scaffold in Drug Discovery—The Magic of Phenyl–Pyridyl Switch. Source: PharmaBlock White Paper.
  • Antimicrobial Activity of Pyridine Derivatives

    • Title: Synthesis, computational and antimicrobial evaluation of some new pyridine deriv
    • Source: Arch Pharm (Weinheim), 2023.
    • URL:[Link]

  • Title: Stereoselective ring opening reactions (Patent US6262278B1).
  • Beta-Blocker Pharmacokinetics

    • Title: Survey of Pharmacological Activity and Pharmacokinetics of Selected -Adrenergic Blockers.
    • Source: MDPI Molecules, 2019.
    • URL:[Link]

  • Synthesis of 3-Tert-butyl Pyridines

    • Title: 2,6-Di-tert-butylpyridine Prepar
    • Source: Wikipedia / Encyclopedia of Reagents for Organic Synthesis.
    • URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine, a compound featuring both a pyridine ring and an epoxide functional group. The procedures outlined below are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of our environment.

The dual functionality of this molecule necessitates a cautious approach to its disposal. Pyridine and its derivatives are classified as hazardous waste, and the epoxide group, a reactive three-membered ring, presents its own set of potential hazards.[1][2][3] Therefore, a multi-faceted disposal strategy that addresses the risks associated with both moieties is essential.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Key Hazards:

  • Toxicity: Pyridine and its derivatives can be harmful if inhaled, absorbed through the skin, or swallowed.

  • Irritation: Can cause skin and eye irritation.

  • Flammability: Pyridine is a flammable liquid.[4]

  • Reactivity: The epoxide ring is susceptible to ring-opening reactions, particularly with acids and bases.[3]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes of the chemical or its waste solutions.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.[2] Always inspect gloves for integrity before use.
Body Protection Flame-resistant lab coatProtects against spills and splashes.
Respiratory Protection Use in a certified chemical fume hood is requiredMinimizes the risk of inhaling potentially harmful vapors.[2]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste stream. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[2]

Step 1: Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions: Collect any unused or waste this compound, including concentrated solutions, in a designated hazardous waste container.[5]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and absorbent paper, must also be collected as hazardous waste. Place these items in a separate, clearly labeled solid waste container.

  • Aqueous Solutions: Dilute aqueous solutions containing this compound should generally not be disposed of down the sink.[6] They should be collected as aqueous hazardous waste.

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle) for liquid waste. Ensure the container is compatible with pyridine and epoxide compounds.

  • Labeling: All waste containers must be clearly and accurately labeled.[2] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume of the waste

    • The date the waste was first added to the container

    • Any relevant hazard warnings (e.g., "Flammable," "Toxic")

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[2][5]

  • Keep the container away from sources of ignition, heat, and direct sunlight.[5]

  • Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent any unintended reactions.[5]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.[1] Professional waste disposal services will typically use high-temperature incineration for organic waste of this nature.[1][7]

III. Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

  • Small Spills (inside a chemical fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a chemical fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow start Start: Generation of Waste This compound assess_hazard Hazard Assessment: - Pyridine derivative (Hazardous) - Epoxide group (Reactive) start->assess_hazard ppe Don Appropriate PPE: - Goggles, Gloves, Lab Coat - Work in Fume Hood assess_hazard->ppe segregate Segregate Waste Streams ppe->segregate liquid_waste Liquid Waste: - Pure compound - Concentrated solutions - Aqueous solutions segregate->liquid_waste Liquid solid_waste Solid Waste: - Contaminated gloves - Pipette tips, etc. segregate->solid_waste Solid liquid_container Collect in Labeled, Compatible Liquid Hazardous Waste Container liquid_waste->liquid_container solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container storage Store in Designated, Cool, Well-Ventilated Secondary Containment liquid_container->storage solid_container->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal Professional Disposal (e.g., Incineration) ehs_contact->disposal

Sources

A Senior Application Scientist's Guide to Handling 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine. As a compound featuring both a pyridine ring and an epoxide (oxirane) functional group, it requires careful management of its potential hazards. This guide is designed for laboratory professionals engaged in research and development and is built on a foundation of established safety principles to ensure user protection and experimental integrity.

Understanding the Inherent Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound combines two reactive moieties, each contributing to its toxicological profile.

  • Pyridine Derivatives: Pyridine and its analogues are known to be harmful if swallowed, inhaled, or absorbed through the skin[1]. They can cause skin and eye irritation[1][2][3]. Vapors may lead to dizziness and respiratory irritation[4]. Therefore, preventing direct contact and inhalation is a primary safety objective.

  • Epoxides (Oxiranes): The oxirane group is a strained three-membered ring, making it highly reactive. Epoxides are known alkylating agents, a class of compounds that can react with biological macromolecules like DNA. This reactivity is the basis for their utility in synthesis but also underlies their toxicity. Some epoxy compounds have been shown to be mutagenic or carcinogenic in laboratory studies[5].

Given this dual-risk profile, a stringent, multi-layered approach to safety is not just recommended; it is mandatory.

The Hierarchy of Controls: A Mandate for Safety

Personal Protective Equipment (PPE) is the final line of defense. It should always be used in conjunction with engineering and administrative controls.

  • Engineering Controls: The primary method for exposure control is to handle this compound within a certified chemical fume hood[6]. A fume hood ensures that any vapors or aerosols are contained and exhausted away from the operator's breathing zone. An eyewash station and safety shower must be readily accessible in the immediate work area[7][8].

  • Administrative Controls: Never work alone when handling this compound. Ensure all personnel are trained on this specific protocol and are familiar with the location and use of emergency equipment. All containers must be clearly labeled[6].

Essential Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound. Selection must be based on a risk assessment of the specific procedure being performed.

Body PartPPE SpecificationRationale & Best Practices
Hands Nitrile Gloves (minimum) Nitrile provides good resistance against pyridine-based compounds[6]. For prolonged contact or spill cleanup, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves[3].
Eyes/Face Chemical Safety Goggles with Side Shields Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes[7]. If there is a significant splash risk, a full face shield should be worn in addition to goggles[4].
Body Flame-Retardant Laboratory Coat A fully fastened lab coat protects against skin contact from minor splashes and spills[6]. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised[4].
Respiratory Use Within a Fume Hood (Primary) If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required[4][7].

Operational Protocol: A Step-by-Step Guide

This protocol outlines the safe handling of this compound from initial preparation to final disposal.

Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal Phase prep_area Designate & Prepare Fume Hood Work Area gather_ppe Assemble & Inspect All Required PPE gather_mats Gather All Reagents & Spill Kit Materials don_ppe Don PPE: Lab Coat, Goggles, Gloves gather_mats->don_ppe Proceed to Handling handle_chem Perform Chemical Manipulations (Weighing, Transfer, Reaction) close_container Securely Cap All Containers After Use decon_equip Decontaminate Glassware & Equipment with Acetone close_container->decon_equip Proceed to Cleanup clean_surface Wipe Down Fume Hood Surface with Acetone doff_ppe Doff PPE in Correct Order (Gloves Last) liquid_waste Segregate Liquid Waste into 'Non-Halogenated' Container doff_ppe->liquid_waste Proceed to Disposal solid_waste Segregate Solid Waste into Labeled Hazardous Waste Bag dispose_waste Arrange for Hazardous Waste Pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.